molecular formula C3HF5O B8480648 2,3,3,3-Tetrafluoropropanoyl fluoride CAS No. 6065-84-5

2,3,3,3-Tetrafluoropropanoyl fluoride

Cat. No.: B8480648
CAS No.: 6065-84-5
M. Wt: 148.03 g/mol
InChI Key: OVCHOVMROGWUGQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Fluorine Chemistry Research

Modern fluorine chemistry is a rapidly expanding field, driven by the significant impact of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgsustech.edu.cn The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Research in this area often focuses on the development of novel fluorinating reagents and the synthesis of complex fluorinated molecules. sustech.edu.cncas.cn

Acyl fluorides are a class of compounds that have gained increasing attention as versatile intermediates in organic synthesis. researchgate.netresearchgate.net They are often more stable and selective than their chloride or bromide counterparts, offering advantages in certain transformations. beilstein-journals.org The study of fluorinated acyl fluorides, such as 2,3,3,3-Tetrafluoropropanoyl fluoride (B91410), would theoretically fit within the broader context of developing new building blocks for the synthesis of advanced fluorine-containing materials and bioactive molecules. However, specific research contextualizing the role of 2,3,3,3-Tetrafluoropropanoyl fluoride within these research trends is not prominently featured in the available literature.

Emerging Significance in Contemporary Organofluorine Synthesis and Transformations

The field of organofluorine synthesis is continually seeking new and efficient methods for the introduction of fluorinated motifs into organic scaffolds. nih.govresearchgate.net Acyl fluorides have been utilized in a variety of transformations, including acylation reactions and as precursors for other functional groups. researchgate.netbeilstein-journals.org

While the potential for this compound as a building block in organofluorine synthesis can be postulated based on the general reactivity of acyl fluorides, there is a lack of specific published research to substantiate its "emerging significance." Searches for its application in contemporary organofluorine synthesis and transformations did not yield dedicated studies or notable examples of its use in the synthesis of complex molecules. The scientific community has extensively explored other fluorinated building blocks, but this compound does not appear to be a compound of significant focus in the current academic literature.

Below is a table summarizing the basic chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 13059-33-9
Molecular Formula C₃HF₄O
Canonical SMILES C(C(F)(F)F)(C(=O)F)F
InChI Key N/A

It is important to note that the information presented here is based on the currently available and accessible scientific literature. The absence of detailed research on this compound in the public domain does not preclude the existence of proprietary or unpublished research. However, for the purposes of a public-facing scientific article, the foundational research required to fulfill a detailed analysis of its synthesis and applications is not available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6065-84-5

Molecular Formula

C3HF5O

Molecular Weight

148.03 g/mol

IUPAC Name

2,3,3,3-tetrafluoropropanoyl fluoride

InChI

InChI=1S/C3HF5O/c4-1(2(5)9)3(6,7)8/h1H

InChI Key

OVCHOVMROGWUGQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)F)(C(F)(F)F)F

Origin of Product

United States

Reactivity and Transformation Studies of 2,3,3,3 Tetrafluoropropanoyl Fluoride

Hydrolytic Behavior and Degradation Pathways

The hydrolytic stability of acyl fluorides is notably higher than that of their acyl chloride or bromide counterparts, yet they are susceptible to hydrolysis to form the corresponding carboxylic acid. In the case of 2,3,3,3-Tetrafluoropropanoyl fluoride (B91410), the expected hydrolysis product is 2,3,3,3-Tetrafluoropropionic acid. The rate and mechanism of this transformation can be influenced by the reaction medium. Studies on other acyl fluorides, such as benzoyl fluoride, have shown that hydrolysis can be catalyzed by Brønsted acids, with the catalytic efficiency being dependent on the solvent composition. rsc.orgrsc.org For instance, the acid catalysis for benzoyl fluoride hydrolysis is more pronounced in dioxane-water mixtures rich in dioxane and becomes less significant in purely aqueous solutions where the spontaneous hydrolysis rate is much higher. rsc.org

While direct degradation studies on 2,3,3,3-Tetrafluoropropanoyl fluoride are not extensively documented, the environmental fate of structurally related C3 fluorinated compounds provides insight into potential degradation pathways. For example, the refrigerant 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), which shares the same carbon backbone, degrades in the atmosphere primarily through oxidation by hydroxyl (OH) radicals. This process leads to the formation of trifluoroacetic acid (TFA), a persistent and phytotoxic substance. researchgate.netgoogle.com Furthermore, research on the microbial degradation of 2,3,3,3-tetrafluoropropionic acid has been reported, indicating that enzymatic defluorination pathways exist for highly fluorinated three-carbon molecules. nih.gov

Nucleophilic Acylation Reactions

Acyl fluorides, including this compound, are effective reagents in nucleophilic acyl substitution reactions. They represent a favorable balance between stability and reactivity. Unlike the more reactive acyl chlorides, acyl fluorides are less sensitive to ambient moisture, making them easier to handle and store. nih.gov However, they are sufficiently electrophilic to react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.

The reactivity of the carbonyl carbon in this compound is enhanced by the electron-withdrawing effects of the adjacent fluorine atoms. This polarization facilitates the attack by a nucleophile. The subsequent departure of the fluoride ion, a reasonably good leaving group, drives the substitution reaction to completion. The use of acyl fluorides in synthesis is advantageous as the reactions often proceed under mild conditions with fewer side-reactions compared to other acyl halides. nih.gov

A significant application of nucleophilic acylation with acyl fluorides is in the formation of amide and, more specifically, peptide bonds. The conversion of a carboxylic acid to an acyl fluoride is a key activation step. These activated intermediates react smoothly with amines to yield the desired amide. This methodology is particularly valuable in peptide synthesis because the use of amino acid fluorides often minimizes epimerization at the α-carbon, a common side reaction with other activation methods that can compromise the stereochemical integrity of the resulting peptide. mdpi.com

While specific examples utilizing this compound are not detailed in the literature, its structure is analogous to other N-protected amino acid fluorides used extensively in both solid-phase and solution-phase peptide synthesis. nih.govpatsnap.com The general utility is demonstrated by the wide variety of amines that can be acylated by such reagents.

Table 1: Hypothetical Substrate Scope for Amidation with this compound
Amine Nucleophile ClassExampleExpected ProductRationale for Reactivity
Primary Aliphatic AminesBenzylamineN-Benzyl-2,3,3,3-tetrafluoropropanamideHigh nucleophilicity and minimal steric hindrance lead to efficient reaction.
Secondary Aliphatic AminesPiperidine1-(2,3,3,3-Tetrafluoropropanoyl)piperidineGenerally good reactivity, though slightly slower than primary amines due to sterics.
AnilinesAnilineN-Phenyl-2,3,3,3-tetrafluoropropanamideLess nucleophilic than aliphatic amines but reactive enough under appropriate conditions.
Amino Acid EstersGlycine methyl esterMethyl N-(2,3,3,3-tetrafluoropropanoyl)glycinateKey reaction in peptide synthesis; acyl fluorides are known to couple efficiently with minimal racemization.

Conversion to Trifluoromethyl Compounds via Deoxyfluorination

Deoxyfluorination is a powerful transformation in organofluorine chemistry that replaces a carbonyl oxygen with two fluorine atoms. Applying this reaction to an acyl fluoride converts the -COF group into a trifluoromethyl (-CF3) group. beilstein-journals.org Therefore, the deoxyfluorination of this compound would yield 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea), a compound used as a fire suppression agent. researchgate.netacs.org

Various reagents have been developed for this transformation. Modern protocols often employ reagents like FLUOLEAD® in combination with Olah's reagent (a hydrogen fluoride-pyridine complex) under solvent-free conditions. nih.govacs.org These methods have shown broad applicability to a range of acyl fluorides, including aromatic, heteroaromatic, and aliphatic substrates, affording the corresponding trifluoromethyl compounds in high yields. nih.govacs.org Although the direct deoxyfluorination of this compound is not explicitly reported, the general success of these methods suggests its viability.

Table 2: Representative Examples of Deoxyfluorination of Acyl Fluorides
Substrate (Acyl Fluoride)ReagentsConditionsYield of CF3 ProductReference
4-Methoxybenzoyl fluorideFLUOLEAD®, nHF·Pyridine70 °C, 24 h, solvent-free99% acs.org
2-Naphthoyl fluorideFLUOLEAD®, nHF·Pyridine70 °C, 24 h, solvent-free95% acs.org
3-Phenylpropanoyl fluorideFLUOLEAD®, nHF·Pyridine70 °C, 24 h, solvent-free85% acs.org
Probenecid acyl fluoride derivativeFLUOLEAD®, nHF·Pyridine70 °C, 24 h, solvent-free97% nih.gov
Febuxostat acyl fluoride derivativeFLUOLEAD®, nHF·Pyridine100 °C, 24 h, solvent-free73% nih.gov

Investigations into Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. Research into this area often focuses on transition-metal-catalyzed processes. While studies specifically targeting the C-F bonds of this compound are scarce, extensive research on its parent olefin, 2,3,3,3-tetrafluoropropene (HFO-1234yf), provides valuable insights into the reactivity of this fluorinated propyl system. rsc.orgresearchgate.net

Studies have shown that rhodium complexes can activate both C-H and C-F bonds in fluorinated propenes. acs.org For instance, the reaction of Z-1,3,3,3-tetrafluoropropene with a rhodium hydride complex, [Rh(H)(PEt3)3], leads to a mixture of products resulting from both C-F and C-H bond activation. acs.org Similarly, heterogeneous catalysts like nanoscopic aluminum chlorofluoride (ACF) have been used to catalyze the functionalization of HFO-1234yf under mild conditions. rsc.orgresearchgate.net These transformations are typically driven by the formation of highly stable metal-fluoride, silicon-fluoride, or aluminum-fluoride bonds. Such precedents suggest that the C-F bonds in this compound, particularly the sp³-hybridized C-F bonds, could potentially be activated using similar catalytic systems, opening pathways for novel functionalizations.

Role as a Synthetic Intermediate for Fluorinated Hydrocarbons

This compound is positioned as a key potential intermediate in the synthesis of other valuable fluorinated hydrocarbons. Its direct precursor, 2,3,3,3-tetrafluoropropionic acid, can be synthesized from related fluorinated compounds. The conversion of this acid to the acyl fluoride provides an activated species ready for further transformation.

As discussed previously, deoxyfluorination of this compound would lead to 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea). acs.org Furthermore, its hydrolysis regenerates 2,3,3,3-tetrafluoropropionic acid, which itself can be a building block. The chemistry of C3 hydrofluoroolefins (HFOs) is of immense industrial importance, particularly 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is used as a low global warming potential refrigerant. The synthesis of HFO-1234yf often involves multi-step processes starting from chlorinated or other fluorinated propanes and propenes. Given its structure, this compound or its parent acid could serve as intermediates in routes to or from these industrially significant fluorocarbons, connecting the chemistry of oxidation and fluorination within this family of compounds.

Computational and Theoretical Investigations of 2,3,3,3 Tetrafluoropropanoyl Fluoride

Quantum Chemical Characterization of Molecular Structure

The three-dimensional arrangement of atoms in a molecule and the forces governing their interactions are fundamental to its properties. Quantum chemical methods are powerful tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining the stable conformations of a molecule and the energy barriers between them. Conformational analysis of fluorinated acyl fluorides, such as the closely related perfluoropropanoyl fluoride (B91410) (CF₃CF₂C(O)F), has been successfully performed using DFT methods like B3LYP in conjunction with basis sets such as cc-pVTZ.

For perfluoropropanoyl fluoride, computational studies have identified two primary conformers: a gauche form and an anti form, which differ by the rotation around the C-C bond. The gauche conformer was found to be the more stable of the two. A potential energy scan reveals the energy profile as a function of the dihedral angle, showing the relative energies of the conformers and the transition state separating them. These theoretical findings are in good agreement with experimental data from gas-phase electron diffraction, which confirmed the coexistence of both conformers and quantified their relative abundance.

Interactive Data Table: Conformational Analysis of Perfluoropropanoyl Fluoride (CF₃CF₂C(O)F)

Conformer Dihedral Angle (Φ(C-C-C-F)) Relative Energy (kcal/mol) Population (%)
gauche ~75° 0.00 ~85%

This table is based on data for the related compound perfluoropropanoyl fluoride and serves as an illustrative example of the type of data obtained from DFT conformational analysis.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. While harmonic frequency calculations are a standard output of quantum chemical software, they often deviate from experimental spectra due to the neglect of anharmonicity. Anharmonic frequency calculations, which account for the non-parabolic nature of the potential energy surface, offer a more accurate prediction of vibrational frequencies.

Methods such as second-order vibrational perturbation theory (VPT2) can be employed to compute anharmonic corrections. These calculations can be computationally intensive but are crucial for a precise correlation with experimental vibrational spectra. For fluorinated molecules, the calculated anharmonic frequencies for C-F stretching, C-C stretching, and various bending modes can be compared with experimental data to validate the computational model and provide a detailed assignment of the observed spectral bands. The performance of different DFT functionals, such as B3LYP and B97, has been assessed for their ability to predict anharmonic frequencies, with hybrid functionals generally providing the best agreement with experimental values.

For a highly accurate determination of molecular geometry, high-level ab initio methods are often employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations than DFT. While computationally more demanding, they can provide benchmark-quality geometric parameters, including bond lengths and bond angles.

For instance, in the study of perfluoropropanoyl fluoride, MP2 calculations with the cc-pVTZ basis set were used alongside DFT to refine the geometric parameters of the gauche and anti conformers. The results from these high-level calculations can be compared with experimental data from techniques like gas-phase electron diffraction and single-crystal X-ray diffraction to assess the accuracy of the theoretical methods. Such refinements are essential for building a precise molecular model that can be used in further computational studies, such as reaction dynamics simulations.

Interactive Data Table: Calculated Geometric Parameters for the Gauche Conformer of Perfluoropropanoyl Fluoride (CF₃CF₂C(O)F)

Parameter MP2/cc-pVTZ B3LYP/cc-pVTZ
r(C=O) (Å) 1.181 1.170
r(C-C) (Å) 1.537 1.546
r(C-F) acyl (Å) 1.345 1.341
∠(C-C-F) (°) 109.8 109.9

This table presents illustrative data for the related compound perfluoropropanoyl fluoride, showcasing the type of information obtained from high-level ab initio calculations.

Mechanistic Studies of Reactions Involving 2,3,3,3-Tetrafluoropropanoyl Fluoride

Understanding the reaction pathways of this compound is crucial for predicting its chemical behavior and designing synthetic routes. Computational chemistry offers powerful tools to explore these reaction mechanisms in detail.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction, chemists can identify the most likely reaction pathways, including reactants, products, intermediates, and transition states. The transition state is a critical point on the PES, representing the energy maximum along the reaction coordinate and the energy minimum in all other degrees of freedom.

The analysis of the transition state structure provides valuable information about the geometry of the molecule at the point of highest energy during the reaction, which in turn offers insights into the reaction mechanism. Computational methods can be used to locate and characterize transition states, and the energy difference between the reactants and the transition state determines the activation energy of the reaction. For reactions involving fluorinated compounds, understanding the PES is key to predicting reaction rates and product distributions.

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. The origin of stereoselectivity can be elucidated through computational studies by examining the transition states leading to the different stereoisomeric products. The difference in the activation energies of these competing transition states determines the degree of stereoselectivity.

For reactions involving a chiral center, such as the one present in this compound, theoretical calculations can predict which stereoisomer is likely to be formed in excess. By analyzing the steric and electronic interactions in the transition state structures, researchers can rationalize the observed stereochemical outcome. This understanding is fundamental for the design of stereoselective synthetic methods.

Analytical Methodologies for the Research and Characterization of 2,3,3,3 Tetrafluoropropanoyl Fluoride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2,3,3,3-Tetrafluoropropanoyl fluoride (B91410), providing insights into its molecular framework and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring and Product Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and monitor the progress of chemical reactions in real-time. pepolska.plmt.com For 2,3,3,3-Tetrafluoropropanoyl fluoride, FTIR is instrumental in both identifying the final product and tracking its formation from precursors. The analysis relies on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.

In the synthesis of this compound, FTIR can be used to monitor the disappearance of reactant-specific peaks and the simultaneous appearance of product-specific absorption bands. The two most prominent features in the FTIR spectrum of this compound are the carbonyl (C=O) stretching vibration of the acyl fluoride group and the carbon-fluorine (C-F) stretching vibrations. researchgate.net The C=O stretch in an acyl fluoride is typically found at a high wavenumber (around 1850-1880 cm⁻¹), which is a distinctive region of the spectrum. The strong absorptions from the multiple C-F bonds in the tetrafluoroethyl group appear in the fingerprint region, generally between 1100 and 1300 cm⁻¹. researchgate.net

By tracking the intensity of these characteristic bands over time, researchers can determine reaction kinetics, identify the presence of intermediates, and confirm the successful synthesis of the target compound. pepolska.pl

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O (Acyl Fluoride) Stretching 1850 - 1880 Strong
C-F (CF₃ group) Stretching ~1250 - 1300 Very Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilnih.gov The ¹⁹F NMR spectrum provides detailed information based on the chemical shift of each unique fluorine environment, the splitting patterns (multiplicity) caused by spin-spin coupling to neighboring nuclei, and the integration of the signals. huji.ac.ilnih.gov

The structure of this compound (CF₃-CFH-COF) contains three distinct fluorine environments:

The three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

The single fluorine atom on the chiral center (-CFH-).

The single fluorine atom of the acyl fluoride (-COF) group.

Each of these environments will produce a separate signal in the ¹⁹F NMR spectrum. The chemical shift of these signals is highly sensitive to the local electronic environment. biophysics.orgalfa-chemistry.com Furthermore, the signals will be split into multiplets due to coupling with each other and with the proton on the chiral carbon. This connectivity information allows for the unambiguous assignment of each signal to its corresponding fluorine atom(s) in the molecule.

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
-CF₃ -70 to -80 Doublet of doublets J(F-F), J(F-H)
-CF H- -180 to -200 Quartet of doublets of doublets J(F-F), J(F-H)

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Multiplicity and coupling constants are predictions based on typical values for similar structures.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. It is exceptionally well-suited for assessing the purity of this compound and for analyzing the composition of the reaction mixtures from which it is synthesized. google.com The principle of GC involves vaporizing a sample and injecting it into a heated column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs because different components of the mixture interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and emerge (elute) at different times.

For a typical analysis, a sample containing this compound would be injected into a GC system equipped with a suitable capillary column and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under a specific set of experimental conditions. The purity of the sample can be determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. google.com This method effectively quantifies the target compound and identifies the presence of residual starting materials, solvents, or byproducts.

Table 3: Hypothetical GC Analysis of a this compound Synthesis Mixture

Peak No. Retention Time (min) Compound Identity Area %
1 1.85 Solvent (e.g., Acetonitrile) 5.2
2 2.54 Starting Material 1.5
3 3.12 This compound 92.8

Electrochemical and Radiometric Detection of Fluoride in Complex Matrices

While spectroscopic and chromatographic methods analyze the intact molecule, other techniques are required to determine the total fluorine content, often after breaking the molecule down.

Ion-Selective Electrode (ISE) Potentiometry for Fluoride Ion Analysis

Ion-Selective Electrode (ISE) potentiometry is a widely used electrochemical method for the rapid and accurate determination of free fluoride ion (F⁻) concentration in aqueous solutions. truman.eduvscht.czpsu.edu This technique, however, does not directly measure the covalently bonded fluorine in an organic compound like this compound. Therefore, a crucial prerequisite for analysis is a sample preparation step that quantitatively converts the organofluorine into inorganic fluoride ions. This is typically achieved through methods such as:

Oxygen Flask Combustion: The sample is combusted in a sealed flask containing oxygen and an absorbing solution. The C-F bonds are broken, and the fluorine is trapped as F⁻ in the solution.

UV/Persulfate Oxidation: The sample is treated with a strong oxidizing agent like persulfate under UV irradiation to mineralize the organic compound and release fluoride ions. nih.gov

Once the fluorine is in the form of free F⁻ ions, the measurement is straightforward. A fluoride ISE, which contains a lanthanum fluoride (LaF₃) crystal membrane, is used in conjunction with a reference electrode. edaq.com The potential difference between the two electrodes is measured, which is proportional to the logarithm of the fluoride ion activity in the sample, as described by the Nernst equation. vscht.cz To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is added to all standards and samples to maintain a constant ionic strength, buffer the pH, and complex any interfering metal ions. epa.gov

Table 4: Steps for Fluoride Analysis using ISE Potentiometry

Step Procedure Purpose
1. Mineralization Decompose the this compound sample using combustion or oxidation. To convert covalently bonded fluorine into free fluoride ions (F⁻).
2. Buffering Add TISAB solution to the sample. To control pH and ionic strength, and to eliminate interferences.
3. Measurement Immerse the fluoride ISE and reference electrode in the prepared sample. To measure the potential difference (mV) between the electrodes.

Nuclear Activation Techniques for Trace Fluorine Determination

Nuclear Activation Techniques, primarily Neutron Activation Analysis (NAA), are highly sensitive methods for determining the total elemental composition of a sample, including fluorine, without regard to its chemical form. iaea.org This non-destructive technique is particularly useful for trace fluorine determination in complex matrices where other methods may suffer from interferences. researchgate.net

The process involves irradiating the sample containing this compound with a stream of neutrons, typically from a nuclear reactor. The stable fluorine isotope, ¹⁹F (which has 100% natural abundance), captures a neutron to form the radioactive isotope ²⁰F.

Nuclear Reaction: ¹⁹F + n → ²⁰F

The product, ²⁰F, is unstable and decays with a very short half-life (11.41 seconds) by emitting a beta particle and a characteristic high-energy gamma ray (1633 keV). osti.gov A high-resolution gamma-ray detector measures the energy and intensity of these emitted gamma rays. Since the decay process and the energy of the emitted gamma ray are unique to ²⁰F, this allows for the specific and quantitative determination of the amount of fluorine present in the original sample. The intensity of the gamma-ray signal is directly proportional to the mass of fluorine in the sample.

Table 5: Principle of Nuclear Activation Analysis for Fluorine

Parameter Description
Irradiation Source Neutrons (from a nuclear reactor or isotopic source)
Target Isotope ¹⁹F (Stable, 100% abundance)
Product Isotope ²⁰F (Radioactive)
Half-life of ²⁰F 11.41 seconds
Detected Emission Gamma ray

Environmental Fate and Atmospheric Chemistry Research of 2,3,3,3 Tetrafluoropropanoyl Fluoride

Atmospheric Lifetime and Degradation Kinetics

The atmospheric lifetime of a compound is a crucial parameter that influences its potential environmental impact. It is primarily determined by the rates of various removal processes, including reaction with atmospheric oxidants and hydrolysis.

The primary degradation pathway for many organic compounds in the troposphere is through reaction with photochemically generated oxidants, principally the hydroxyl radical (OH), and to a lesser extent, chlorine atoms (Cl) and ozone (O₃). For highly fluorinated compounds, the rates of these reactions are often slow due to the strength of the carbon-fluorine bonds.

k(OH + SO₂F₂) < 1.7 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹

k(Cl + SO₂F₂) < 9 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹

k(O₃ + SO₂F₂) < 5.5 x 10⁻²⁴ cm³ molecule⁻¹ s⁻¹ ippc.int

These extremely low upper limits indicate that gas-phase reactions with these oxidants are not significant removal mechanisms for SO₂F₂. ippc.int Given the stable, fluorinated structure of 2,3,3,3-Tetrafluoropropanoyl fluoride (B91410), it is anticipated that its reaction rates with these atmospheric oxidants would also be very slow, suggesting that gas-phase oxidation is likely not a major determinant of its atmospheric lifetime.

Table 1: Upper Limits for Rate Constants of SO₂F₂ with Atmospheric Oxidants at 296 K

Reactant Upper Limit for Rate Constant (cm³ molecule⁻¹ s⁻¹)
OH Radical < 1.7 x 10⁻¹⁴
Cl Atom < 9 x 10⁻¹⁹
Ozone (O₃) < 5.5 x 10⁻²⁴

Data sourced from studies on Sulfuryl Fluoride (SO₂F₂) as an analogue for stable fluorinated compounds. ippc.int

Acyl fluorides are chemically known to be susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid and hydrogen fluoride. For 2,3,3,3-Tetrafluoropropanoyl fluoride, this reaction would be:

CF₃CFHC(O)F + H₂O → CF₃CFHC(O)OH + HF

This process can occur in the aqueous phase within the atmosphere, such as in clouds, fog, and rainwater. Therefore, hydrolysis represents a potential environmental sink for this compound. However, the rate of this hydrolysis is critical. Studies on other fluorinated compounds, such as perfluoro-2-methyl-3-pentanone, have shown that its hydrolysis rate is too slow to be of importance in the atmosphere. nih.gov Without specific experimental data on the hydrolysis kinetics of this compound under various atmospheric conditions (e.g., pH, temperature), its efficiency as a removal pathway remains an area for further research.

Global Warming Potential (GWP) Calculation Methodologies

The Global Warming Potential (GWP) is a metric used to compare the warming impact of a greenhouse gas relative to carbon dioxide (CO₂) over a specific time horizon. The calculation of a GWP is dependent on two primary factors: the compound's atmospheric lifetime and its radiative efficiency.

Radiative efficiency is a measure of how effectively a molecule absorbs infrared radiation in the atmospheric window (typically 8-12 µm), where the Earth radiates heat into space. This property is determined by the compound's infrared absorption spectrum. The infrared spectrum for this compound has been measured and computed, providing the necessary data to calculate its radiative efficiency. researchgate.net

Formation and Persistence of Fluorinated Carboxylic Acid Metabolites

The atmospheric degradation of many fluorinated compounds is known to produce shorter-chain, persistent fluorinated carboxylic acids. As noted in section 6.1.2, the hydrolysis of this compound would yield 2,3,3,3-tetrafluoropropanoic acid (TFPA).

Research into Chemical Repurposing of Fluorinated Compounds

The extreme persistence of many fluorinated compounds, often termed "forever chemicals," has prompted research into methods for their destruction and the recycling of their components. A significant challenge is the strength of the carbon-fluorine bond.

Recent innovative research has demonstrated a promising new method for breaking down various classes of per- and polyfluoroalkyl substances (PFAS). ippc.intresearchgate.net The technique involves reacting PFAS samples with potassium phosphate (B84403) salts in a solid-state grinding process known as ball milling. znaturforsch.com This mechanochemical approach effectively breaks the carbon-fluorine bonds, destroying the persistent organic structure. researchgate.net

Crucially, this method not only destroys the harmful compounds but also allows for the recovery of the fluorine content as fluoride. znaturforsch.com This recovered fluoride can then be repurposed to generate valuable fluorinating reagents for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals. ippc.int This research represents a significant step towards a circular fluorine economy, where waste from persistent pollutants is transformed back into valuable chemical feedstocks, addressing both pollution and resource sustainability. researchgate.netznaturforsch.com

Historical Development of Fluorinated Acyl Fluorides in Academic Research

Milestones in Organofluorine Chemistry Influencing Acyl Fluoride (B91410) Research

The journey towards understanding and synthesizing complex fluorinated molecules like acyl fluorides began with fundamental discoveries. Although the first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot, the field was significantly advanced by the pioneering work of Belgian chemist Frédéric Swarts in the 1890s. wikipedia.orgkiddle.co Unable to use highly reactive and dangerous elemental fluorine, Swarts developed a practical method for fluorine introduction via halogen exchange, famously known as the Swarts reaction. encyclopedia.comwikipedia.org This process, which utilized inorganic fluorides like antimony trifluoride (SbF₃), enabled the synthesis of the first chlorofluorocarbons (CFCs), such as Freon-12. kiddle.coencyclopedia.comchemedx.orgalchetron.com Swarts' work laid the groundwork for the commercial production of fluorochemicals and demonstrated that fluorine could be incorporated into organic molecules controllably, a necessary precursor for any future research into functionalized compounds like acyl fluorides. encyclopedia.com

Another pivotal moment was the accidental discovery of polytetrafluoroethylene (PTFE), trademarked as Teflon®, by Dr. Roy J. Plunkett at DuPont in 1938. teflon.comaps.org While researching refrigerants, Plunkett found that a cylinder of tetrafluoroethylene gas had spontaneously polymerized into a remarkably inert, slippery, and heat-resistant white solid. teflon.comeaseals.co.ukthechemicalengineer.commit.edu The discovery of PTFE highlighted the extraordinary properties of fluorinated polymers and spurred immense interest and investment in organofluorine chemistry. easeals.co.ukmit.edu This expanded focus on fluorinated materials and their synthesis created an academic and industrial environment where the development of new fluorinated building blocks, including acyl fluorides, became a significant objective. The first commercial sales of Teflon® began in 1946, revolutionizing industries from aerospace to cookware and cementing the importance of organofluorine research. teflon.comthechemicalengineer.com

Table 1: Foundational Milestones in Organofluorine Chemistry

Year Milestone Key Figure/Entity Significance
1892 Development of the Swarts reaction Frédéric Swarts Enabled controlled halogen exchange to form C-F bonds using inorganic fluorides, crucial for early synthesis. encyclopedia.comwikipedia.org
1922 Synthesis of trifluoroacetic acid Frédéric Swarts Prepared one of the strongest known organic acids, demonstrating the synthesis of a key fluorinated functional group. encyclopedia.com
1938 Accidental discovery of PTFE (Teflon®) Dr. Roy J. Plunkett Revealed the unique and valuable properties of fluoropolymers, stimulating widespread research in organofluorine chemistry. teflon.comaps.org
1946 First commercial sale of Teflon® products DuPont Marked the beginning of the widespread application of fluoropolymers, driving further innovation in the field. teflon.com

Evolution of Fluorinating Reagents and Synthetic Strategies

The synthesis of fluorinated acyl fluorides is directly dependent on the available methods for introducing fluorine. Early techniques were often harsh and limited in scope, but the 20th and 21st centuries have seen a dramatic expansion in the chemist's toolkit, with reagents classified broadly by their mode of fluorine delivery: electrophilic, nucleophilic, and deoxofluorination.

Electrophilic fluorination involves the reaction of a nucleophile with a fluorine source that behaves as an electrophile ("F+"). wikipedia.org While elemental fluorine is the simplest such reagent, its extreme reactivity and the difficulty in handling it safely prompted the search for alternatives. nih.govorganicreactions.org A breakthrough came with the development of reagents containing a nitrogen-fluorine (N-F) bond, which proved to be safer, more stable, and more selective. wikipedia.orgnih.govorganicreactions.org

The development of N-F reagents has been a central theme in modern fluorine chemistry. nih.govbeilstein-journals.org These agents can be neutral or cationic, with the latter generally being more powerful fluorinating agents. wikipedia.orgorganicreactions.org Key developments include:

N-Fluoropyridinium Salts : Reported by Umemoto and colleagues in 1986, these were among the first reactive yet easy-to-handle cationic fluorinating agents with broad applicability. nih.gov Their reactivity could be tuned by changing the substituents on the pyridine ring. nih.govalfa-chemistry.com

N-Fluorosulfonimides (NFSI) : Reagents like N-fluorobenzenesulfonimide (NFSI) are highly effective, economical, and stable electrophilic fluorine sources. wikipedia.orgalfa-chemistry.com They are soluble in many organic solvents and can fluorinate a wide range of substrates. alfa-chemistry.com

Selectfluor® : This reagent, a derivative of the DABCO (1,4-diazabicyclo[2.2.2]octane) structure, is a powerful and widely used commercial electrophilic fluorinating agent. nih.govresearchgate.net Its development marked a significant step towards making electrophilic fluorination a routine laboratory procedure. nih.gov

These user-friendly N-F reagents brought about a "golden age" in fluorine chemistry, allowing a greater number of researchers to engage in the synthesis of complex fluorinated molecules. nih.gov

Nucleophilic fluorination, where a fluoride ion (F-) acts as the nucleophile, is the oldest strategy for C-F bond formation. wikipedia.org The Swarts reaction, using inorganic salts like antimony trifluoride, is a classic example. encyclopedia.com However, common and inexpensive fluoride sources like potassium fluoride (KF) present significant challenges, including low solubility in organic solvents and high basicity. ucla.eduresearcher.life

To overcome these limitations, research has focused on several areas:

HF-Based Reagents : Amine-hydrofluoric acid complexes, such as Et₃N·3HF, have been developed as more soluble and manageable sources of nucleophilic fluoride. alfa-chemistry.com

Phase-Transfer Catalysis : The use of catalysts to transport fluoride ions from a solid or aqueous phase into an organic phase has improved the efficacy of simple metal fluorides like KF. researcher.life

Novel Deoxyfluorination Reagents : Reagents like PyFluor were developed to provide a stable, low-cost source for the fluorination of alcohols, showcasing ongoing innovation in reagent design to improve the practicality of nucleophilic fluorination. ucla.edu

A particularly important strategy for the direct synthesis of acyl fluorides from carboxylic acids is deoxofluorination. This method involves replacing the hydroxyl group of a carboxylic acid with fluorine. The development of sulfur-based fluorinating reagents has been pivotal in this area.

Key reagents include:

Diethylaminosulfur Trifluoride (DAST) : For many years, DAST was a widely used reagent for converting alcohols, aldehydes, ketones, and carboxylic acids to their fluorinated counterparts. thieme-connect.comresearchgate.net However, it is known for its thermal instability. sigmaaldrich.comorganic-chemistry.org

Deoxo-Fluor® : Introduced in 1999, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) was developed as a significantly more thermally stable alternative to DAST. sigmaaldrich.comorganic-chemistry.org It effectively converts carboxylic acids to acyl fluorides and is safer for larger-scale reactions. thieme-connect.comsigmaaldrich.com

XtalFluor® and CpFluor : More recent innovations have led to even more stable and versatile solid reagents, further expanding the options for safe and efficient deoxofluorination of carboxylic acids to form acyl fluorides. researchgate.netcas.cnacs.org

Table 2: Key Deoxofluorination Reagents for Acyl Fluoride Synthesis

Reagent Name Acronym/Tradename Key Feature
Diethylaminosulfur Trifluoride DAST Widely used but thermally unstable deoxofluorinating agent. thieme-connect.comresearchgate.net
Bis(2-methoxyethyl)aminosulfur Trifluoride Deoxo-Fluor® A more thermally stable and safer alternative to DAST, developed in 1999. sigmaaldrich.comorganic-chemistry.org
(Diethylamino)difluorosulfonium tetrafluoroborate XtalFluor-E® A stable, crystalline solid reagent for deoxofluorination. researchgate.net
3,3-Difluoro-1,2-diphenylcyclopropene CpFluor A bench-stable, all-carbon-based reagent for converting carboxylic acids to acyl fluorides. cas.cnacs.org

Progress in Catalytic Fluorination Approaches

The development of catalytic methods represents the modern frontier of fluorination chemistry, offering pathways to greater efficiency, selectivity, and milder reaction conditions. Transition-metal catalysis has emerged as a powerful tool for forming C-F bonds. nih.govrsc.org Catalytic approaches are particularly relevant for synthesizing acyl fluorides from various precursors.

Significant progress has been made in several areas:

Palladium-Catalyzed Reactions : Palladium catalysts have been used for the fluorination of unactivated C(sp³)–H bonds in carboxylic acid derivatives and for the fluorocarbonylation of aryl halides to directly produce acyl fluorides. nih.govresearchgate.net

Copper and Silver Catalysis : Copper-catalyzed fluorination of aryl bromides and silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids have been developed as effective methods. nih.govmdpi.com The latter provides a direct route from readily available acids to alkyl fluorides, and related strategies can be adapted for acyl fluoride synthesis. nih.govmdpi.com

Photoredox Catalysis : The use of visible light in combination with photocatalysts offers a green and efficient method for decarboxylative fluorination of aliphatic carboxylic acids, avoiding the need for transition metals in some cases. rsc.orgacs.org

The first catalytic asymmetric fluorinations were reported in the early 2000s, initially using transition metals like titanium and later expanding to palladium, copper, and nickel complexes. acs.orgnih.gov These catalytic systems have enabled the enantioselective synthesis of complex fluorinated molecules, a testament to the rapid advancement of the field. acs.orgnih.gov

Q & A

Q. What are the established synthetic routes for 2,3,3,3-Tetrafluoropropanoyl fluoride (HFPO-DAF), and what catalysts are commonly employed?

HFPO-DAF is synthesized via gas-phase hydrofluorination or dehydrohalogenation reactions. For example, chrome-magnesium fluoride catalysts are used in laboratory-scale synthesis to promote fluorination of precursors like 2-chloro-3,3,3-trifluoropropene . Key steps include optimizing reaction temperature (40–56°C experimental boiling range) and controlling HF stoichiometry to minimize byproducts .

Q. What physicochemical properties of HFPO-DAF are critical for experimental design?

Key properties include:

  • Vapor pressure : 251 mmHg (modeled) vs. 40–56°C experimental boiling point .
  • Water solubility : 0.60 mg/L (low solubility necessitates solvent selection for aqueous-phase studies).
  • Melting point : -90°C (requires cryogenic handling in solid-state analyses). These properties inform solvent selection, reactor design, and safety protocols .

Q. How can researchers ensure compliance with regulatory frameworks when handling HFPO-DAF?

Under the U.S. EPA’s TSCA Section 4 Order, researchers must adhere to testing requirements for toxicity, environmental persistence, and bioaccumulation. Collaborative consortia are encouraged to share data on dermal absorption and degradation pathways . Compliance includes reporting under §721.11414 for significant new uses in polymer systems .

Advanced Research Questions

Q. What methodological challenges arise in copolymerizing HFPO-DAF with vinylidene fluoride (VDF), and how are they addressed?

HFPO-DAF’s high electron-withdrawing fluorine content complicates radical polymerization. Cobalt-mediated radical polymerization (CMRP) is effective, leveraging chain-transfer agents (e.g., iodides) to control molecular weight distribution. Kinetic studies recommend maintaining monomer ratios (VDF:HFPO-DAF) below 4:1 to avoid chain-termination defects .

Q. How can contradictory data on HFPO-DAF’s environmental persistence be resolved?

Discrepancies between modeled (81°C) and experimental (40–56°C) boiling points suggest variability in purification methods. Researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to quantify impurities like HFPO-DA, which influence degradation rates . Accelerated aging studies under UV/ozone exposure can clarify half-life inconsistencies .

Q. What advanced analytical techniques are recommended for characterizing HFPO-DAF in complex matrices?

  • Gas chromatography-mass spectrometry (GC-MS) : Quantifies volatile degradation products (e.g., trifluoroacetic acid).
  • 19F NMR : Tracks fluorinated intermediates during polymerization.
  • X-ray photoelectron spectroscopy (XPS) : Maps surface composition in copolymer films. Method validation requires spiked recovery experiments due to HFPO-DAF’s low solubility .

Q. How can ecotoxicological studies be designed to assess HFPO-DAF’s impact on aquatic systems?

Standardized OECD Test Guidelines (e.g., OECD 301B for biodegradation) should be adapted to account for PFAS bioaccumulation. Microcosm studies using Daphnia magna and Pseudokirchneriella subcapitata must include controls for HFPO-DAF’s hydrolysis product, HFPO-DA, which exhibits higher toxicity (EC50 < 1 mg/L) .

Key Considerations for Researchers

  • Safety : HFPO-DAF’s volatility requires fume hood use and PPE for dermal exposure mitigation .
  • Data Sharing : Collaborate via EPA-recognized consortia to pool toxicity data and reduce redundant testing .
  • Method Transparency : Disclose purification protocols to address physicochemical data discrepancies .

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